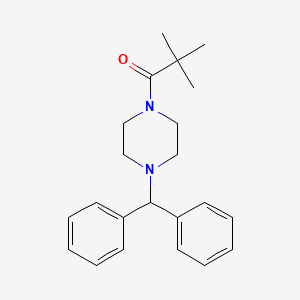

![molecular formula C25H25N3O2 B5569037 N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺](/img/structure/B5569037.png)

N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide and its derivatives can be synthesized using various methods. One approach involves the Ugi four-component reaction, a versatile method that allows for the creation of complex molecules through the combination of multiple simpler components. This method has been successfully used to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives with significant biological activity (Edraki et al., 2015).

Molecular Structure Analysis

The molecular structure of N-[2-(4-Acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide can be characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups, bonding patterns, and overall molecular architecture. Studies have used these techniques for structural confirmation of similar compounds, aiding in understanding their chemical nature and potential interactions (Hussain et al., 2016).

Chemical Reactions and Properties

This compound can participate in various chemical reactions due to its functional groups. These reactions can be utilized to modify the molecule and create derivatives with different properties and potential applications. For example, the N-formamide derivatives of l-piperazine-2-carboxylic acid have shown high enantioselectivity in catalytic reactions, demonstrating the versatility of piperazine derivatives in chemical synthesis (Wang et al., 2006).

科学研究应用

多种物种中的代谢处置

卡索匹坦,N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺的衍生物,是一种有效的缓激肽-1 (NK1) 受体拮抗剂。它已被研究在小鼠、大鼠和狗中的代谢处置,显示出快速吸收和主要通过粪便排泄代谢物。在大鼠中观察到明显的与性别相关的消除率差异,并且确定了多种氧化途径和与葡萄糖醛酸的结合作为主要的代谢途径 (Miraglia 等,2010)。

抑制 β-分泌酶 (BACE1)

N-(2-(哌嗪-1-基)苯基)芳基甲酰胺衍生物,在结构上与 N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺相关,已被合成并评估为 β-分泌酶 (BACE1) 的抑制剂。这些化合物在抑制活性方面显示出前景,可能有助于阿尔茨海默病的治疗 (Edraki 等,2015)。

抗乙酰胆碱酯酶活性

1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,与 N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺的核心结构相关,已显示出显着的抗乙酰胆碱酯酶活性。通过用大体积部分取代苯甲酰胺来增强这种活性,表明在治疗阿尔茨海默病等神经退行性疾病中具有潜在应用 (Sugimoto 等,1990)。

人在处置和代谢

卡索匹坦在人中的处置和代谢涉及广泛的代谢,主要的循环代谢物是羟基化和脱乙酰化衍生物。该药物主要通过粪便排泄,并且几乎没有原形药物排泄 (Pellegatti 等,2009)。

促动力蛋白受体激动剂

GSK962040,N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺的衍生物,充当促动力蛋白受体激动剂。该化合物显示出增强分离的胃窦组织的神经介导的收缩,表明其在胃肠道疾病中的应用 (Westaway 等,2009)。

路易斯碱催化剂

源自 L-哌嗪-2-羧酸的化合物,与所讨论的化学结构相关,已被用作 N-芳基亚胺氢硅烷化的路易斯碱催化剂。这些化合物显示出高对映选择性和收率,表明在有机合成和药物制造中具有潜在应用 (Wang 等,2006)。

沉默 5-HT1A 受体拮抗剂

WAY-100635,一种苯哌嗪衍生物,在结构上与 N-[2-(4-乙酰-1-哌嗪基)苯基]-4-联苯甲酰胺相似,是 5-HT1A 受体的选择性拮抗剂。它在各种行为模型中显示出有效的拮抗作用,表明其在研究 5-HT1A 受体功能和潜在治疗应用中的效用 (Forster 等,1995)。

作用机制

This compound acts as an inhibitor of osteoclast differentiation . It affects the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis . Moreover, it significantly attenuates the protein levels of CtsK, a critical protease involved in bone resorption .

属性

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-19(29)27-15-17-28(18-16-27)24-10-6-5-9-23(24)26-25(30)22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGFZDYWMGVEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

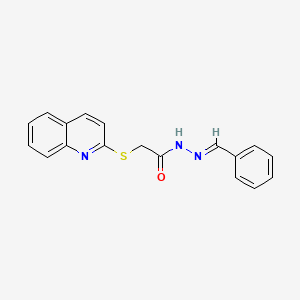

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)